1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine
Description
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at the 2-position and a pyrrolidin-3-amine moiety at the 4-position. Its molecular formula is C₁₆H₁₈N₆, with a molecular weight of 294.36 g/mol. The compound is structurally related to kinase inhibitors, as evidenced by similar pyrazolo[1,5-a]pyrazine derivatives targeting Bruton’s tyrosine kinase (BTK) and Janus kinase (JAK) pathways .
The synthesis of such compounds typically involves palladium-catalyzed cross-coupling or amination reactions. For example, the pyrrolidin-3-amine group is introduced via nucleophilic substitution or Buchwald-Hartwig coupling, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .
Properties
Molecular Formula |
C13H17N5 |
|---|---|
Molecular Weight |
243.31 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H17N5/c14-10-3-5-17(8-10)13-12-7-11(9-1-2-9)16-18(12)6-4-15-13/h4,6-7,9-10H,1-3,5,8,14H2 |
InChI Key |
TXIVNLLSARLXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(C4)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopropyl group: This step involves the addition of a cyclopropyl group to the pyrazolo[1,5-a]pyrazine core using cyclopropylating agents.
Attachment of the pyrrolidin-3-amine moiety: The final step involves the coupling of the pyrrolidin-3-amine group to the cyclopropylpyrazolo[1,5-a]pyrazine intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control .
Chemical Reactions Analysis
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural features and properties of 1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine with analogous compounds:
Key Observations:
Core Heterocycle Influence :
- Pyrazolo[1,5-a]pyrazine derivatives (target compound, ) exhibit distinct electronic properties compared to pyrazolo[1,5-a]pyrimidines (e.g., Compound 45). The pyrazine core (two nitrogen atoms) may enhance π-π stacking in kinase binding pockets, while pyrimidine derivatives often show varied solubility due to morpholine substituents .
4-Position: The pyrrolidin-3-amine moiety is conserved across analogues, suggesting its role in hydrogen bonding with kinase ATP-binding sites .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for pyrazolo[1,5-a]pyrimidines, such as coupling 3-aminopyrrolidine with halogenated intermediates under palladium catalysis . However, cyclopropane introduction may require specialized reagents (e.g., cyclopropanecarbonyl chloride) .
Physicochemical and Thermodynamic Properties
- LogP and Solubility : The target compound’s cyclopropyl group (logP ~2.1 estimated) likely enhances lipophilicity compared to benzodioxol (logP ~1.8) but reduces it relative to phenyl-substituted analogues (logP ~2.5) .
- Thermodynamic Binding : Pyrazolo[1,5-a]pyrimidine derivatives bind entropically to proteases via hydrophobic interactions ; similar behavior is expected for the target compound.
Biological Activity
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropyl group attached to a pyrazolo[1,5-a]pyrazine core, which is known for various pharmacological properties.
Research indicates that compounds in the pyrazolo series often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Some studies suggest that these compounds can modulate neurotransmitter receptors, influencing neurological pathways.
- Antioxidant Activity : Certain derivatives have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
| Study | Compound Tested | Result |
|---|---|---|
| Pyrazolo analogs | Significant inhibition of tumor growth in xenograft models | |
| Selective PARP1 inhibitors | Enhanced potency against BRCA1-mutated tumors |
These findings suggest that this compound may also exhibit similar anticancer effects.
Enzymatic Inhibition
The compound has been investigated for its ability to inhibit various enzymes critical in disease pathways:
Such inhibition is crucial for developing therapeutics targeting cancer and other diseases.
Case Study 1: Antitumor Efficacy
In a preclinical study involving xenograft models of breast cancer, a similar pyrazolo derivative demonstrated significant tumor regression when administered in combination with standard chemotherapeutics. The study indicated that the compound's selective inhibition of PARP led to reduced hematological toxicity compared to traditional therapies .
Case Study 2: Neuropharmacological Effects
Another investigation into the neuropharmacological effects of related pyrazolo compounds revealed their potential in modulating serotonin receptors, suggesting applications in treating mood disorders. The study utilized behavioral assays and receptor binding studies to confirm these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
